BenchChemオンラインストアへようこそ!

1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

Fragment-Based Drug Discovery Physicochemical Property Optimization Lipophilic Ligand Efficiency

1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid (CAS 1368183-24-7) is a fused thieno[2,3-c]pyrazole heterocycle bearing a carboxylic acid handle at the 5-position of the thiophene ring and a methyl group at the 1-position of the pyrazole ring, with molecular formula C7H6N2O2S and molecular weight 182.20 g/mol. The thieno[2,3-c]pyrazole core is a validated privileged scaffold in kinase inhibitor development, with multiple patent families disclosing sub-nanomolar Aurora kinase inhibitors built upon this framework.

Molecular Formula C7H6N2O2S
Molecular Weight 182.2
CAS No. 1368183-24-7
Cat. No. B2691194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
CAS1368183-24-7
Molecular FormulaC7H6N2O2S
Molecular Weight182.2
Structural Identifiers
SMILESCN1C2=C(C=C(S2)C(=O)O)C=N1
InChIInChI=1S/C7H6N2O2S/c1-9-6-4(3-8-9)2-5(12-6)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyWTULXUJDPPZFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid (CAS 1368183-24-7): Procurement-Grade Building Block for Kinase-Focused Discovery


1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid (CAS 1368183-24-7) is a fused thieno[2,3-c]pyrazole heterocycle bearing a carboxylic acid handle at the 5-position of the thiophene ring and a methyl group at the 1-position of the pyrazole ring, with molecular formula C7H6N2O2S and molecular weight 182.20 g/mol [1]. The thieno[2,3-c]pyrazole core is a validated privileged scaffold in kinase inhibitor development, with multiple patent families disclosing sub-nanomolar Aurora kinase inhibitors built upon this framework [2]. The carboxylic acid functionality serves as a versatile synthetic handle for amide coupling and esterification, enabling rapid combinatorial library expansion for structure-activity relationship (SAR) exploration .

Why 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid Cannot Be Replaced by Generic Thienopyrazole Analogs


Within the thieno[2,3-c]pyrazole-5-carboxylic acid series, the position and identity of the N-substituent on the pyrazole ring critically modulate lipophilicity (XLogP3) and hydrogen-bond donor (HBD) count, which are essential determinants of fragment-like physicochemical profiles in early-stage drug discovery [1]. Direct structural comparators—including the 3-methyl regioisomer (CAS 873072-60-7), the 1,3-dimethyl homolog (CAS 25252-46-4), and the 1-unsubstituted parent (1H-thieno[2,3-c]pyrazole-5-carboxylic acid, CAS 1368179-46-7)—differ measurably in XLogP3, HBD count, molecular weight, and rotatable bond count, meaning they are not interchangeable without altering predicted permeability, solubility, and binding interactions [2]. The target compound occupies a unique property space: it is the only mono-N-methylated variant within its immediate analog series, providing one HBD fewer than the 3-methyl regioisomer and a lower molecular weight and lipophilicity than the 1,3-dimethyl homolog, thereby offering a distinct starting point for fragment-based lead discovery and property-guided optimization .

Quantitative Differentiation Evidence: 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid vs. Closest Structural Analogs


XLogP3 Lipophilicity Comparison: 1-Methyl Derivative vs. 3-Methyl Regioisomer and 1,3-Dimethyl Homolog

The target compound (1-methyl substitution, CAS 1368183-24-7) displays an XLogP3 of 1.4, which is 0.4 log units lower than the 3-methyl regioisomer (CAS 873072-60-7, XLogP3 = 1.8) and 0.4 log units lower than the 1,3-dimethyl homolog (CAS 25252-46-4, XLogP3 = 1.8). This represents a ~25% reduction in computed lipophilicity relative to both comparators, indicating that the 1-N-methyl-3-unsubstituted arrangement yields a more hydrophilic fragment than analogs bearing a methyl at the 3-position [1].

Fragment-Based Drug Discovery Physicochemical Property Optimization Lipophilic Ligand Efficiency

Hydrogen-Bond Donor Count Differentiation: Single HBD vs. Dual HBD in 3-Methyl Regioisomer

The target compound possesses only one hydrogen-bond donor (the carboxylic acid proton), whereas the 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid regioisomer (CAS 873072-60-7) possesses two HBDs—the carboxylic acid proton plus the pyrazole N–H proton—as computed by Cactvs and deposited in PubChem. This reduction from 2 HBDs to 1 HBD makes the target compound more compliant with the 'Rule of Three' guidelines for fragment-based drug discovery (HBD ≤ 3 is required; fewer HBDs reduce polarity and improve membrane permeability) [1].

Medicinal Chemistry Rule-of-Three Compliance Fragment Screening Libraries

Structural Biology Validation: X-ray Crystallographic Fragment Binding of the 1,3-Dimethyl Analog to Pantothenate Synthetase

The 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid fragment (CAS 25252-46-4)—the closest commercially available structural analog to the target compound—was co-crystallized with Mycobacterium tuberculosis pantothenate synthetase (PDB ID: 4FZJ) at a resolution of 1.63 Å, confirming specific binding of the thieno[2,3-c]pyrazole-5-carboxylic acid scaffold within the enzyme active site. The deposited structure validates the scaffold as a bona fide fragment hit amenable to structure-guided optimization [1]. The target compound (1-methyl, no 3-substituent) represents a more sterically minimalist version of this validated fragment, offering additional vector space for growth at the unsubstituted 3-position .

Fragment-Based Lead Discovery X-ray Crystallography Mycobacterium tuberculosis Drug Targets

Optimal Research and Procurement Scenarios for 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid


Fragment-Based Lead Discovery (FBLD) Library Design

With XLogP3 = 1.4 and only one H-bond donor, the target compound conforms to the 'Rule of Three' (MW < 300, XLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment screening libraries. Its lower lipophilicity and reduced HBD count compared to the 3-methyl regioisomer (XLogP3 = 1.8, HBD = 2) make it a more attractive fragment starting point for targets where minimizing non-specific binding and maximizing ligand efficiency are paramount [1]. The unsubstituted 3-position provides a clear synthetic handle for fragment growing via the methodology established by Toto et al. (2008), enabling systematic SAR exploration at this vector .

Kinase Inhibitor Scaffold Optimization and Aurora Kinase Programs

The thieno[2,3-c]pyrazole scaffold has demonstrated Aurora-2 kinase inhibition with IC50 values as low as 8 nM when elaborated with appropriate substituents, as disclosed in the Aventis Pharma patent series [1]. The target compound provides the unadorned core scaffold onto which these potency-conferring substituents can be systematically introduced. Compared to the 1,3-dimethyl analog—which already occupies the 3-position with a methyl group—the target compound leaves the 3-position free for diverse substitution, enabling exploration of chemical space not accessible from the dimethyl homolog .

Structure-Guided Anti-Tuberculosis Drug Discovery Targeting Pantothenate Synthetase

The X-ray crystal structure of the 1,3-dimethyl analog bound to M. tuberculosis pantothenate synthetase (PDB 4FZJ, 1.63 Å) demonstrates that the thieno[2,3-c]pyrazole-5-carboxylic acid scaffold engages the enzyme active site [1]. The target compound, lacking the 3-methyl substituent, represents an ideal minimalist probe for structure-based design: it preserves the core binding interactions validated by the 1,3-dimethyl fragment while offering an unsubstituted 3-position for structure-guided elaboration using the synthetic route of Toto et al. . This makes it a strategic procurement choice for academic and industrial groups pursuing fragment-to-lead campaigns against this validated tuberculosis target.

Quote Request

Request a Quote for 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.